molecular formula C7H4ClFO2 B1148808 2-Fluoro-5-hydroxybenzoyl chloride CAS No. 1261748-99-5

2-Fluoro-5-hydroxybenzoyl chloride

Cat. No.: B1148808
CAS No.: 1261748-99-5
M. Wt: 174.5568632
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-hydroxybenzoyl chloride is a benzoyl chloride derivative featuring a fluorine atom at the ortho position (C2) and a hydroxyl group at the para position (C5) on the aromatic ring.

Properties

IUPAC Name

2-fluoro-5-hydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZDXGAQWQPUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: The synthesis of 2-Fluoro-5-hydroxybenzoyl chloride typically involves the chlorination of 2-Fluoro-5-hydroxybenzoic acid.

    Industrial Production: Industrial production methods are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . This reactivity is exploited in various chemical transformations and synthesis processes.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Fluoro-5-hydroxybenzoyl Chloride and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
This compound 2-F, 5-OH C₇H₄ClFO₂ ~174.56 (calculated) N/A High polarity due to -OH; reactive towards nucleophiles (e.g., amines, alcohols)
5-Fluoro-2-methylbenzoyl chloride 2-CH₃, 5-F C₈H₆ClFO 172.58 21900-39-0 Methyl group enhances steric hindrance; lower acidity than hydroxyl derivatives
2-Chloro-5-fluorobenzoyl chloride 2-Cl, 5-F C₇H₃Cl₂FO 207.00 21900-51-6 Dual halogens increase electrophilicity; versatile in cross-coupling reactions
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride 2-O-(3-F-benzyl), 5-Cl C₁₄H₉Cl₂FO₂ 299.12 1160260-46-7 Bulky benzyloxy group reduces reactivity; suited for controlled acylations
2-Fluoro-5-(trifluoromethyl)benzyl chloride 2-F, 5-CF₃ C₈H₅ClF₄ 218.57 883543-26-8 Strong electron-withdrawing CF₃ group enhances stability in harsh conditions

Reactivity and Functional Group Influence

  • Hydroxyl Group vs. Methyl/Halogens : The hydroxyl group in this compound increases acidity (pKa ~8–10) compared to methyl or halogen substituents, enabling deprotonation under basic conditions. This enhances its reactivity in forming esters or amides .
  • Electron-Withdrawing Effects : Fluorine at C2 withdraws electrons via inductive effects, activating the carbonyl carbon for nucleophilic attack. However, the hydroxyl group’s resonance donation may moderate this effect compared to stronger electron-withdrawing groups like CF₃ .

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